1-(3-Chloro-4-fluorophenyl)cyclobutanecarboxylic acid
CAS No.:
Cat. No.: VC15734225
Molecular Formula: C11H10ClFO2
Molecular Weight: 228.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H10ClFO2 |
|---|---|
| Molecular Weight | 228.65 g/mol |
| IUPAC Name | 1-(3-chloro-4-fluorophenyl)cyclobutane-1-carboxylic acid |
| Standard InChI | InChI=1S/C11H10ClFO2/c12-8-6-7(2-3-9(8)13)11(10(14)15)4-1-5-11/h2-3,6H,1,4-5H2,(H,14,15) |
| Standard InChI Key | WTCAWGMAZBZPFS-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(C1)(C2=CC(=C(C=C2)F)Cl)C(=O)O |
Introduction
1-(3-Chloro-4-fluorophenyl)cyclobutanecarboxylic acid is a complex organic compound characterized by its unique cyclobutane structure and the presence of both chloro and fluoro substituents on a phenyl ring. This compound is classified as a carboxylic acid due to the presence of the carboxyl group (-COOH), and it falls within the category of halogenated aromatic compounds, known for their diverse biological activities .
Synthesis and Purification
The synthesis of 1-(3-Chloro-4-fluorophenyl)cyclobutanecarboxylic acid typically involves several key steps, requiring careful control of reaction conditions such as temperature and solvent choice to maximize yield and purity. Recrystallization from solvents like ethyl acetate is often employed to purify the final product.
Chemical Reactions
This compound participates in various chemical reactions typical for carboxylic acids, including:
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Substitution Reactions: Enhanced by the electron-withdrawing effects of chlorine and fluorine.
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Condensation Reactions: Possible with alcohols or amines to form esters or amides.
Biological Activity and Potential Applications
1-(3-Chloro-4-fluorophenyl)cyclobutanecarboxylic acid has garnered attention in medicinal chemistry due to its potential therapeutic applications. Its structural features suggest interactions with specific enzyme targets or receptors, which can be further explored using quantitative structure-activity relationship (QSAR) models.
Potential Therapeutic Areas
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Pharmaceutical Research: Ongoing studies aim to elucidate its full therapeutic potential and optimize its efficacy through structural modifications.
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Biological Interactions: May interact with biological targets due to its unique structural features.
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